An In-depth Technical Guide to 2-Bromo-5-(cyclohexylmethoxy)benzoic acid
An In-depth Technical Guide to 2-Bromo-5-(cyclohexylmethoxy)benzoic acid
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
2-Bromo-5-(cyclohexylmethoxy)benzoic acid is a halogenated aromatic carboxylic acid featuring a bulky cyclohexylmethoxy ether substituent. While specific literature on this exact molecule is sparse, its structural motifs—a brominated benzoic acid core and an ether linkage—position it as a valuable and versatile intermediate in synthetic and medicinal chemistry. Drawing upon established chemical principles and extensive data from closely related analogs, this guide provides a comprehensive overview of its core chemical properties, a robust synthetic methodology, predicted analytical characterization, and its potential applications in drug discovery. This document serves as a foundational resource for researchers aiming to incorporate this unique building block into their synthetic programs.
Core Compound Identification and Physicochemical Properties
2-Bromo-5-(cyclohexylmethoxy)benzoic acid is a derivative of benzoic acid, a class of compounds widely explored in pharmaceutical development. The bromine atom at the 2-position and the cyclohexylmethoxy group at the 5-position provide distinct handles for chemical modification, influencing both the reactivity and the lipophilicity of the molecule. The strategic placement of the bromine atom makes it a key substrate for various transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures[1].
| Property | Value / Prediction | Basis / Source |
| IUPAC Name | 2-Bromo-5-(cyclohexylmethoxy)benzoic acid | Nomenclature Rules |
| CAS Number | Not Assigned | - |
| Molecular Formula | C₁₄H₁₇BrO₃ | Calculated |
| Molecular Weight | 313.19 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Predicted from analogs[2][3] |
| Melting Point | Not experimentally determined; expected to be a solid at room temperature. | Based on solid nature of analogs like 2-Bromo-5-methoxybenzoic acid (m.p. 157-159 °C)[4] |
| Solubility | Predicted to be soluble in methanol, chloroform, DMSO; poorly soluble in water. | Based on analogs and general principles[2] |
Synthesis and Mechanistic Rationale
The most logical and efficient synthesis of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is a two-step process starting from the commercially available 2-Bromo-5-hydroxybenzoic acid. This pathway leverages the classical Williamson ether synthesis, a reliable and high-yielding method for forming ether linkages[5][6].
2.1. Causality Behind Experimental Choices
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism[5].
-
Choice of Base: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is essential to deprotonate the phenolic hydroxyl group of 2-bromo-5-hydroxybenzoic acid. This generates a phenoxide anion, which is a significantly more potent nucleophile than the neutral phenol, thereby accelerating the reaction rate[7][8].
-
Choice of Alkylating Agent: Cyclohexylmethyl bromide is an ideal electrophile for this Sₙ2 reaction. It is a primary alkyl halide, which minimizes the competing E2 elimination reaction that can be problematic with secondary or tertiary halides[6][9].
-
Choice of Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is optimal. These solvents effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive. They do not participate in hydrogen bonding, which would otherwise stabilize and deactivate the nucleophile[6].
2.2. Step-by-Step Experimental Protocol (Predictive)
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert nitrogen atmosphere, add 2-bromo-5-hydroxybenzoic acid (1.0 eq.).
-
Solvation: Add anhydrous DMF or acetonitrile as the solvent. Stir the mixture until the starting material is fully dissolved.
-
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.) portion-wise to the solution. The mixture may be gently heated (e.g., to 50-60 °C) to ensure complete formation of the phenoxide.
-
Alkylation: Add cyclohexylmethyl bromide (1.1-1.2 eq.) dropwise to the reaction mixture[10].
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This protonates the carboxylate, ensuring the product precipitates as the free carboxylic acid.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 2-Bromo-5-(cyclohexylmethoxy)benzoic acid.
Predicted Analytical Characterization
While experimental data is not available, the structure of the compound allows for a robust prediction of its key analytical signatures. These predictions are based on established principles of spectroscopy and data from structurally similar compounds[11].
| Technique | Predicted Key Features |
| ¹H NMR | ~10-13 ppm: Broad singlet, 1H (carboxylic acid proton, may exchange with D₂O).~7.6-7.8 ppm: Aromatic protons ortho to the bromine and carboxyl group.~7.0-7.4 ppm: Remaining two aromatic protons.~3.8-4.0 ppm: Doublet, 2H (-O-CH₂ -Cyclohexyl).~0.9-2.0 ppm: Multiplets, 11H (cyclohexyl ring protons). |
| ¹³C NMR | ~165-170 ppm: Carboxylic acid carbonyl carbon.~158-160 ppm: Aromatic carbon attached to the ether oxygen.~110-140 ppm: Remaining aromatic carbons.~75-80 ppm: Methylene carbon (-O-CH₂ -).~25-40 ppm: Cyclohexyl carbons. |
| FT-IR | 3300-2500 cm⁻¹: Very broad band (O-H stretch of H-bonded carboxylic acid)[12].~2930 & 2850 cm⁻¹: Sharp peaks (C-H stretch of cyclohexyl group).1710-1680 cm⁻¹: Strong, sharp peak (C=O stretch of aromatic carboxylic acid)[13].~1250 & ~1100 cm⁻¹: Strong peaks (Asymmetric & symmetric C-O-C ether stretch)[14]. |
| Mass Spec (EI) | Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 312 and 314, corresponding to the ⁷⁹Br and ⁸¹Br isotopes[15][16].Key Fragments: Loss of •COOH (m/z 267/269), loss of the cyclohexylmethyl radical (m/z 215/217), and formation of the tropylium ion (m/z 91)[17][18]. |
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural components of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid suggest its primary utility as a sophisticated building block for the synthesis of complex, biologically active molecules.
-
Scaffold for Kinase Inhibitors: The 2-aminobenzoic acid core, a close relative, is a known scaffold in many kinase inhibitors used in oncology[1]. The bromo-benzoic acid core serves a similar purpose, providing a rigid framework for orienting pharmacophoric groups.
-
Intermediate for Novel Therapeutics: The precursor, 2-bromo-5-hydroxybenzoic acid, and its methoxy analog are used to synthesize compounds like urolithin derivatives and other potential therapeutic agents[4][19]. The introduction of the cyclohexylmethoxy group can enhance lipophilicity, potentially improving pharmacokinetic properties such as membrane permeability and metabolic stability.
-
Handle for Cross-Coupling: The bromine atom is a highly versatile functional group. It readily participates in Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. This allows for the straightforward introduction of aryl, alkyl, alkyne, or amine groups at the 2-position, enabling the rapid generation of diverse chemical libraries for high-throughput screening. The incorporation of bromine into a molecular structure is a recognized strategy in drug design to enhance therapeutic activity and favorably modify metabolic profiles[20].
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